

Application Notes and Protocols: Beta-Hexosaminidase Release Assay with Granuliberin R

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Compound of Interest

Compound Name: Granuliberin R

Cat. No.: B1593330

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Introduction

Mast cell degranulation is a critical event in the initiation and propagation of inflammatory and allergic responses. Upon activation, mast cells release a variety of pre-formed mediators, including histamine and proteases, stored within their cytoplasmic granules. The beta-hexosaminidase release assay is a widely used, simple, and reliable colorimetric method to quantify mast cell degranulation.[1] This enzyme, co-localized with histamine in mast cell granules, is released in proportion to the extent of degranulation, making it an excellent marker for mast cell activation.[1]

Granuliberin R is a potent mast cell degranulating peptide originally isolated from the skin of the frog *Rana rugosa*. Its amino acid sequence is H-Phe-Gly-Phe-Leu-Pro-Ile-Tyr-Arg-Arg-Pro-Ala-Ser-NH₂. Like many other basic peptides, **Granuliberin R** is believed to activate mast cells through a G protein-coupled receptor (GPCR), likely the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][3][4] Activation of this receptor initiates a signaling cascade leading to the release of intracellular calcium stores and subsequent exocytosis of granular contents.

These application notes provide a detailed protocol for performing a beta-hexosaminidase release assay using **Granuliberin R** to screen for potential modulators of mast cell activation.

Data Presentation

The following tables present representative data on the dose-dependent effect of **Granuliberin R** on beta-hexosaminidase release from a mast cell line (e.g., RBL-2H3). It is important to note that specific values may vary depending on the cell type, passage number, and experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific system.

Table 1: Dose-Dependent Beta-Hexosaminidase Release Induced by **Granuliberin R**

Granuliberin R Concentration (μM)	% Beta-Hexosaminidase Release (Mean ± SD)
0 (Vehicle Control)	3.5 ± 1.2
0.1	8.7 ± 2.1
0.3	15.4 ± 3.5
1	28.9 ± 4.8
3	45.2 ± 5.6
10	58.1 ± 6.3
30	62.5 ± 5.9
100 (Total Lysis Control)	100

Table 2: Effect of a Test Inhibitor on **Granuliberin R**-Induced Beta-Hexosaminidase Release

Treatment	% Beta-Hexosaminidase Release (Mean \pm SD)	% Inhibition
Vehicle Control	4.1 \pm 1.5	N/A
Granuliberin R (3 μ M)	46.8 \pm 4.2	0
Granuliberin R (3 μ M) + Test Inhibitor (10 μ M)	12.3 \pm 2.8	73.7
Test Inhibitor (10 μ M) alone	4.5 \pm 1.8	N/A
Total Lysis Control	100	N/A

Experimental Protocols

Materials and Reagents

- Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell model.
- **Granuliberin R** Peptide: Lyophilized powder, to be reconstituted in sterile distilled water or an appropriate buffer.
- Cell Culture Medium: Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Tyrode's Buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
- Substrate Solution: 1.3 mg/mL p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.
- Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.
- Lysis Buffer: 0.5% Triton X-100 in Tyrode's Buffer.
- 96-well flat-bottom cell culture plates.
- Microplate reader capable of measuring absorbance at 405 nm.

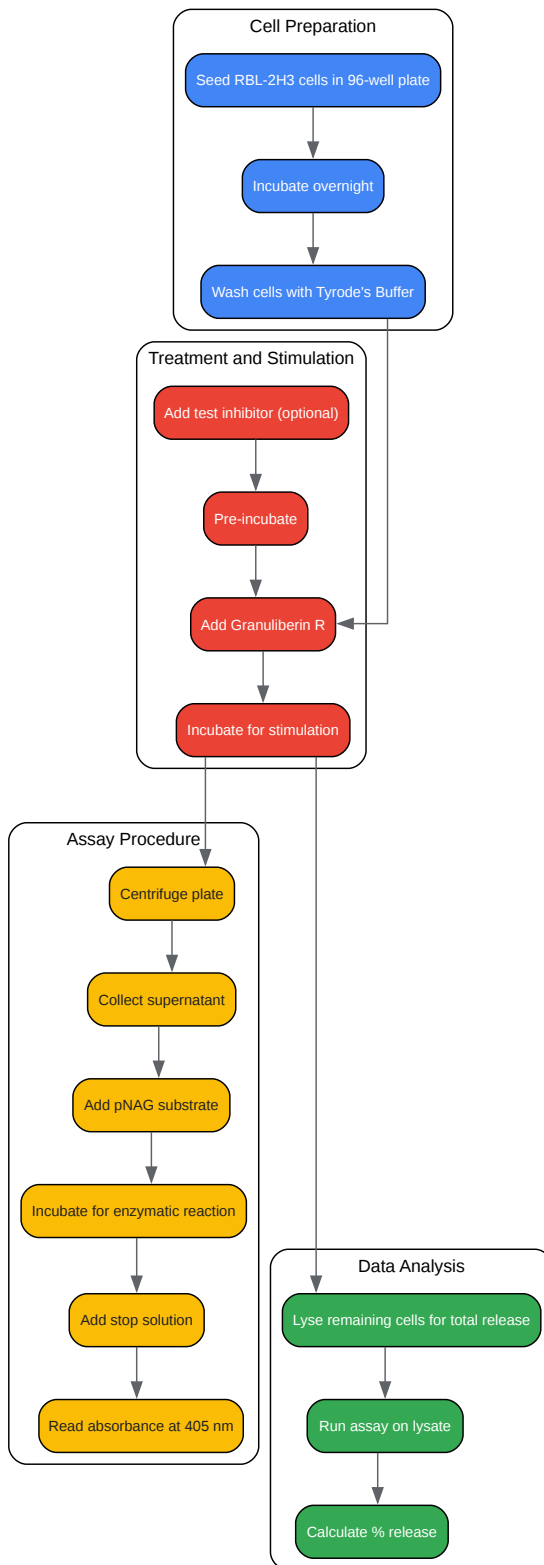
Protocol for Beta-Hexosaminidase Release Assay

- Cell Seeding:
 - Harvest RBL-2H3 cells and resuspend in complete culture medium.
 - Seed 5×10^4 cells per well in a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere.
- Cell Washing and Sensitization (Optional for non-IgE mediated activation):
 - Gently wash the adherent cells twice with 100 µL of pre-warmed Tyrode's Buffer.
- Compound Treatment (for screening inhibitors):
 - If screening for inhibitors, add the test compounds at desired concentrations to the respective wells.
 - Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
- Stimulation with **Granuliberin R**:
 - Prepare a stock solution of **Granuliberin R** and dilute it to various concentrations in Tyrode's Buffer.
 - Add 50 µL of the **Granuliberin R** dilutions to the appropriate wells.
 - For the vehicle control, add 50 µL of Tyrode's Buffer.
 - For the total lysis control (representing 100% release), add 50 µL of Lysis Buffer.
 - Incubate the plate at 37°C for 30-60 minutes.
- Collection of Supernatant:
 - After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

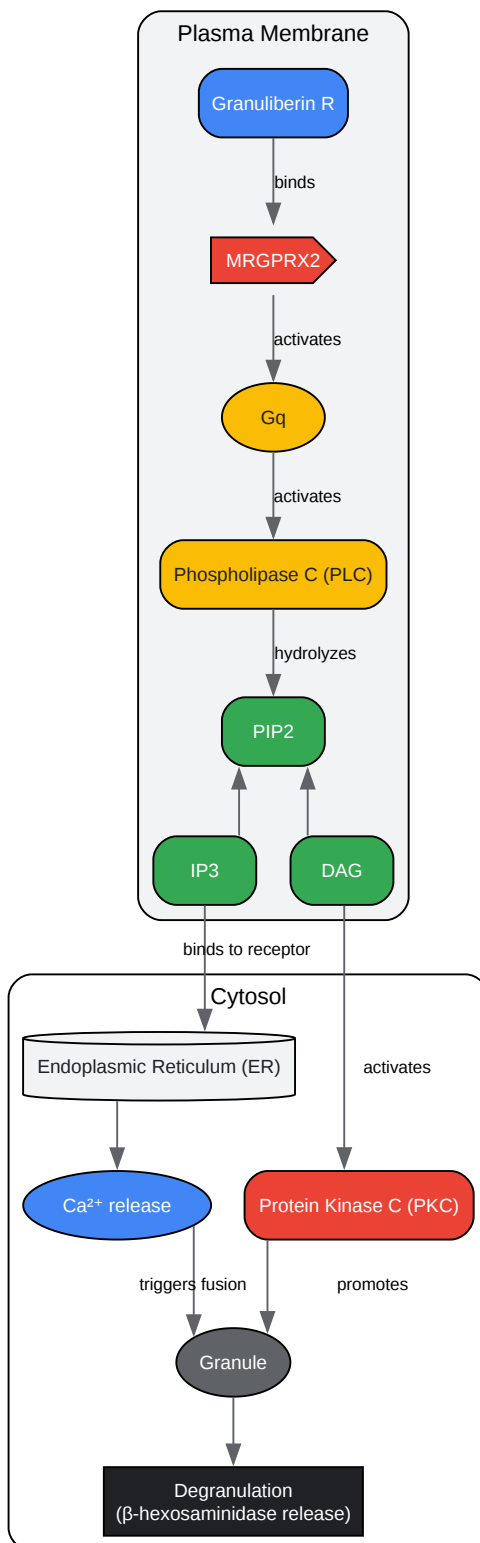
- Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
- Enzymatic Reaction:
 - Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
 - Incubate the plate at 37°C for 60-90 minutes.
- Stopping the Reaction and Reading Absorbance:
 - Add 200 µL of the Stop Solution to each well to terminate the reaction.
 - Read the absorbance at 405 nm using a microplate reader.
- Determination of Total Beta-Hexosaminidase (for calculating percentage release):
 - To the original cell plate, add 50 µL of Lysis Buffer to the remaining cells in each well (except the total lysis control wells which already contain it).
 - Incubate for 10 minutes at room temperature to ensure complete cell lysis.
 - Transfer 25 µL of the lysate from each well to a new 96-well plate.
 - Repeat steps 6 and 7 for the lysate plate.
- Calculation of Percentage Beta-Hexosaminidase Release:
 - Calculate the percentage of beta-hexosaminidase release for each sample using the following formula: % Release = $\frac{[(\text{Absorbance of Supernatant} - \text{Absorbance of Vehicle Control})]}{(\text{Absorbance of Total Lysate} - \text{Absorbance of Vehicle Control})} \times 100$

Visualization of Pathways and Workflows

Experimental Workflow for Beta-Hexosaminidase Release Assay



Granuliberin R Signaling Pathway in Mast Cells

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